8-(4-phenylbutanoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound characterized by its unique spiro structure and multiple functional groups. The compound is identified by its CAS number 1021264-23-2 and has a molecular formula of C25H29N3O3 with a molecular weight of 419.5 g/mol. It belongs to the class of triazaspiro compounds, which are known for their diverse biological activities and potential applications in medicinal chemistry.
This compound can be sourced from various chemical suppliers and is classified under triazaspiro compounds. Its structure includes a spirocyclic framework, which is a key feature that contributes to its biological activity. The compound's classification also places it within the category of potential pharmaceutical intermediates due to its complex structure and the presence of functional groups that can be modified for various chemical reactions.
The synthesis of 8-(4-phenylbutanoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multi-step organic reactions. One common method includes the use of 4-phenylbutanoic acid as a starting material, which undergoes acylation followed by cyclization to form the spirocyclic structure.
The molecular structure of 8-(4-phenylbutanoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione features:
O=C(CCCc1ccccc1)N1CCC2(CC1)NC(=O)N(CCc1ccccc1)C2=O
.The compound is involved in various chemical reactions typical for triazaspiro compounds:
Reactions may involve:
The mechanism of action for compounds like 8-(4-phenylbutanoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione often involves interaction with specific biological targets such as enzymes or receptors:
While specific physical properties such as boiling point and melting point are often not disclosed for proprietary compounds:
Chemical properties include:
The applications of 8-(4-phenylbutanoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione are primarily in scientific research:
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1
CAS No.: 17581-52-1